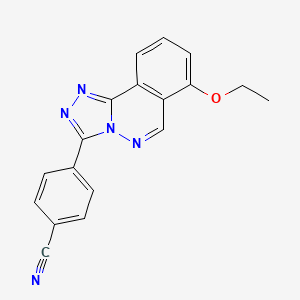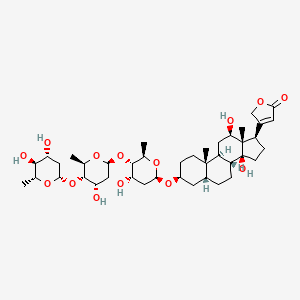
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the triazole and phthalazine rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- typically involves multi-step reactions. One common synthetic route includes the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, followed by cyclization with ethyl bromoacetate or phenacyl bromide in the presence of triethylamine in refluxing ethanol . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Cyclization: The formation of the triazole ring involves cyclization reactions.
Common reagents used in these reactions include triethylamine, ethyl bromoacetate, and phenacyl bromide. Major products formed depend on the specific reaction conditions but often include derivatives of the original compound with modifications at the triazole or phthalazine rings .
Scientific Research Applications
BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application but often involve key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other triazole and phthalazine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. BENZONITRILE, 4-(6-ETHOXY-1,2,4-TRIAZOLO(3,4-a)PHTHALAZIN-3-YL)- is unique due to its specific combination of the triazole and phthalazine rings, which confer distinct chemical and biological properties .
Properties
CAS No. |
87540-44-1 |
|---|---|
Molecular Formula |
C18H13N5O |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
4-(7-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzonitrile |
InChI |
InChI=1S/C18H13N5O/c1-2-24-16-5-3-4-14-15(16)11-20-23-17(21-22-18(14)23)13-8-6-12(10-19)7-9-13/h3-9,11H,2H2,1H3 |
InChI Key |
SABHNJHETNRYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=NN3C2=NN=C3C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)




![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
